aldehydo-D-glucuronate

glucuronate speciation physiological pH carboxylate pKa

Aldehydo-D-glucuronate (CHEBI:142686) is the deprotonated, open-chain aldehyde form of D-glucuronic acid, existing as a monocarboxylate anion (C₆H₉O₇⁻, monoisotopic mass 193.035 Da) that constitutes the major species at pH 7.3. It belongs to the glucuronic acid derivatives class and serves as the obligate substrate for D-glucuronate isomerase (EC 5.3.1.12) in the β-D-glucuronide and D-glucuronate degradation pathway, as well as a product of glucuronate reductase (EC 1.1.1.19) in ascorbate biosynthesis.

Molecular Formula C6H9O7-
Molecular Weight 193.13 g/mol
Cat. No. B1233595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealdehydo-D-glucuronate
Molecular FormulaC6H9O7-
Molecular Weight193.13 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)[O-])O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5-/m0/s1
InChIKeyIAJILQKETJEXLJ-QTBDOELSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldehydo-D-Glucuronate: The Physiologically Relevant Open-Chain D-Glucuronate Species for Metabolic and Enzymatic Studies


Aldehydo-D-glucuronate (CHEBI:142686) is the deprotonated, open-chain aldehyde form of D-glucuronic acid, existing as a monocarboxylate anion (C₆H₉O₇⁻, monoisotopic mass 193.035 Da) that constitutes the major species at pH 7.3 [1]. It belongs to the glucuronic acid derivatives class and serves as the obligate substrate for D-glucuronate isomerase (EC 5.3.1.12) in the β-D-glucuronide and D-glucuronate degradation pathway, as well as a product of glucuronate reductase (EC 1.1.1.19) in ascorbate biosynthesis [2][3]. Unlike its cyclic hemiacetal counterpart D-glucopyranuronate, aldehydo-D-glucuronate bears a free aldehyde group at C-1, rendering it the chemically reactive species in isomerization, reduction, and derivatization reactions [4].

Why D-Glucuronic Acid, D-Glucuronolactone, and D-Glucopyranuronate Cannot Substitute for Aldehydo-D-Glucuronate in Research and Industrial Workflows


The term 'D-glucuronate' encompasses multiple distinct chemical species — the open-chain aldehydo form (with a free aldehyde at C-1), the cyclic pyranose form (D-glucopyranuronate, where C-1 is engaged in a hemiacetal), the protonated acid (aldehydo-D-glucuronic acid), and the lactone (D-glucuronolactone). These species are not functionally interchangeable. The spontaneous equilibrium between D-glucopyranuronate and aldehydo-D-glucuronate governs the availability of the reactive aldehyde species [1], and at physiological pH the carboxylate anion (pKa ≈ 3.2) predominates >99.9% over the protonated acid form [2]. Enzymes such as uronate isomerase (EC 5.3.1.12) and glucuronate reductase (EC 1.1.1.19) exhibit absolute or kinetic discrimination among these species, with the isomerase specifically requiring the open-chain aldehydo configuration for proton abstraction at C-2 [3]. Procuring the incorrect species — for example, D-glucuronolactone instead of aldehydo-D-glucuronate — introduces an intramolecular ester that must first undergo hydrolytic ring-opening, fundamentally altering reaction kinetics and confounding quantitative enzymatic assays [4].

Aldehydo-D-Glucuronate: Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


Ionization State at Physiological pH: Aldehydo-D-Glucuronate vs. Aldehydo-D-Glucuronic Acid

At pH 7.3, aldehydo-D-glucuronate (deprotonated carboxylate, net charge −1) is the overwhelmingly dominant species, whereas aldehydo-D-glucuronic acid (protonated, net charge 0) represents a negligible fraction. The carboxylic acid pKa of D-glucuronic acid has been experimentally determined as 3.13–3.24 by ¹³C-NMR and predicted methods, meaning that at physiological pH the [A⁻]/[HA] ratio exceeds 10,000:1 [1]. This speciation directly determines the compound's solubility (predicted water solubility >1×10⁶ mg/L for the anion), hydrogen-bond donor count (4 donors for the anion vs. 5 for the acid), and LogD at pH 7.4 (−5.44 for the anion), which critically influence membrane permeability and chromatographic behavior .

glucuronate speciation physiological pH carboxylate pKa bioavailability

Enzymatic Requirement for Open-Chain Aldehyde: Uronate Isomerase Substrate Specificity vs. D-Glucopyranuronate

Uronate isomerase (EC 5.3.1.12) catalyzes the isomerization of D-glucuronate to D-fructuronate via a cis-enediol mechanism requiring abstraction of the proton from C-2. This reaction mechanism is sterically and electronically predicated on the open-chain aldehydo configuration; the cyclic D-glucopyranuronate form, in which C-1 is engaged in a hemiacetal bond, cannot serve as a direct substrate [1]. The interconversion between D-glucopyranuronate and aldehydo-D-glucuronate occurs spontaneously (no enzyme required), and the isomerase then draws on the aldehydo-D-glucuronate pool [2]. For the E. coli wild-type enzyme, the KM for D-glucuronate is 0.5 mM (pH 8.0, 25°C), with kcat/KM = 400 mM⁻¹s⁻¹ [3].

uronate isomerase substrate specificity open-chain aldehyde carbohydrate metabolism

Differential Substrate Recognition: D-Glucuronate vs. D-Galacturonate on Uronate Isomerase from Thermotoga maritima

Uronate isomerase from Thermotoga maritima (UniProt Q9WXR9) accepts both D-glucuronate and D-galacturonate as substrates but with markedly different catalytic efficiencies. D-Glucuronate exhibits a KM of 2.6 mM and kcat of 0.35 s⁻¹, yielding a catalytic efficiency (kcat/KM) of 0.135 mM⁻¹s⁻¹. In contrast, D-galacturonate (the C-4 epimer) shows a KM of 3.5 mM but a kcat of 3.8 s⁻¹, giving kcat/KM = 1.086 mM⁻¹s⁻¹ — an 8-fold higher catalytic efficiency and a 10.9-fold higher turnover number [1]. This demonstrates that subtle configurational changes at C-4 profoundly affect catalytic turnover despite similar binding affinity, and that D-glucuronate is the kinetically distinct substrate.

uronate isomerase kinetics D-glucuronate vs D-galacturonate catalytic efficiency Thermotoga maritima

Differential Substrate Affinity: Glucuronate Reductase (EC 1.1.1.19) KM Comparison — D-Glucuronate vs. D-Glucuronolactone

Glucuronate reductase (EC 1.1.1.19), also known as aldehyde reductase (AKR1A1), catalyzes the NADPH-dependent reduction of aldehydo-D-glucuronate to L-gulonate. BRENDA-curated KM values reveal substantial variability depending on substrate identity and assay conditions: D-glucuronate exhibits KM values ranging from 0.0543 mM to 9.1 mM across different preparations, while D-glucuronolactone (the intramolecular lactone) shows KM values of 0.69–4.8 mM, and the structurally related D-glucurono-3,6-lactone exhibits KM = 0.69 mM under standardized conditions (pH 7.5, 37°C, NADPH cosubstrate) [1]. The enzyme's kcat/KM for D-glucuronate (0.19 mM⁻¹s⁻¹ with NADH) vs. D-glucurono-3,6-lactone (0.32 mM⁻¹s⁻¹ with NADPH) further demonstrates that the lactone and open-chain forms are processed with different catalytic efficiencies [1].

glucuronate reductase substrate affinity D-glucuronolactone NADPH-dependent

Physicochemical Property Differentiation: Predicted LogD, Solubility, and Hydrogen-Bonding Profile vs. D-Glucuronolactone

Aldehydo-D-glucuronate and D-glucuronolactone represent fundamentally different chemotypes with divergent physicochemical profiles relevant to formulation, chromatography, and in vitro assay design. Aldehydo-D-glucuronate (open-chain carboxylate anion) has a predicted LogD at pH 7.4 of −5.44, indicating extreme hydrophilicity and negligible membrane permeability, whereas D-glucuronolactone (C₆H₈O₆, neutral lactone, MW 176.12 Da) has a lower molecular weight, fewer hydrogen-bond donors, and is reported to have a melting point of 176–178°C and low general reactivity [1]. The anion's predicted water solubility exceeds 1×10⁶ mg/L, consistent with its fully ionized state, while the lactone's solubility and stability are governed by its susceptibility to hydrolytic ring-opening [2].

physicochemical properties LogD aqueous solubility hydrogen bonding

Aldehydo-D-Glucuronate: Evidence-Backed Research and Industrial Application Scenarios


In Vitro Enzymatic Assays for Uronate Isomerase (EC 5.3.1.12) Activity and Inhibitor Screening

Aldehydo-D-glucuronate is the authentic, mechanistic substrate for uronate isomerase. Laboratories conducting kinetic characterization or high-throughput inhibitor screening of this enzyme must use the open-chain aldehydo form, as the cyclic D-glucopyranuronate requires spontaneous ring-opening before catalysis can proceed [1]. The wild-type E. coli enzyme exhibits KM = 0.5 mM and kcat/KM = 400 mM⁻¹s⁻¹ at pH 8.0, 25°C, providing a benchmark for assay validation [2]. Using D-glucuronolactone or the cyclic pyranose form will introduce a kinetic lag phase and produce non-Michaelian behavior that cannot be reliably interpreted.

NADPH-Coupled Spectrophotometric Quantification of Glucuronate Reductase (EC 1.1.1.19) Activity

Glucuronate reductase catalyzes the NADPH-dependent conversion of aldehydo-D-glucuronate to L-gulonate in the ascorbate biosynthesis pathway. The enzyme exhibits KM values as low as 0.0543 mM for D-glucuronate, substantially lower than the KM of 0.69 mM for D-glucuronolactone, demonstrating preferential recognition of the open-chain carboxylate form [1]. Continuous spectrophotometric assays monitoring NADPH oxidation at 340 nm require aldehydo-D-glucuronate as the authentic substrate to ensure valid initial rate measurements and avoid cross-reactivity with the distinct glucuronolactone reductase (EC 1.1.1.20).

Metabolic Pathway Engineering and Isotopic Tracer Studies in Microbial D-Glucuronate Degradation

In microbial systems such as E. coli, aldehydo-D-glucuronate is the entry point into the D-glucuronate degradation pathway leading to pyruvate and D-glyceraldehyde 3-phosphate via the isomerase and kinase steps [1]. Metabolic flux analyses employing ¹³C-labeled D-glucuronate require the aldehydo form to ensure that label incorporation accurately reflects pathway activity, as the spontaneous D-glucopyranuronate ↔ aldehydo-D-glucuronate equilibrium governs the availability of the isomerase-competent species [2]. Pathway engineering efforts in Bacillus halodurans have demonstrated that distinct operons encode isomerases with differential specificity for D-glucuronate versus D-galacturonate, with kcat differing by 10.9-fold between substrates [3].

Biocatalytic Synthesis of L-Gulonate and Downstream Ascorbate Precursors

Aldehydo-D-glucuronate serves as the direct precursor for NADPH-dependent enzymatic reduction to L-gulonate, a key intermediate in mammalian ascorbate biosynthesis (L-ascorbate biosynthesis IV pathway) [1]. The carboxylate anion's high aqueous solubility (>1×10⁶ mg/L predicted) and full ionization at neutral pH make it amenable to high-concentration biocatalytic reactions without solubility constraints, in contrast to the less soluble lactone forms [2]. Process development for L-gulonate production should specify aldehydo-D-glucuronate rather than generic 'D-glucuronic acid' to ensure the substrate is in the correct ionization and configurational state for optimal enzymatic turnover.

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